N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for therapeutic intervention .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target enzymes, thereby disrupting the biochemical pathways they regulate .
Biochemical Pathways
The biochemical pathways affected by N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide are likely to be those regulated by its target enzymes. For instance, PI3K is involved in the PI3K/Akt signaling pathway, which regulates cell cycle progression and survival . Protein tyrosine kinases are involved in various signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. Inhibition of PI3K and protein tyrosine kinases could potentially disrupt cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the physiological and pathological state of the organism, the presence of other drugs or substances, and specific conditions such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrido[4,3-d]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce different functional groups, leading to a variety of substituted pyrido[4,3-d]pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- tert-Butyl 4-oxo-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
- tert-Butyl 2-cyclopentyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Uniqueness
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Biological Activity
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer activity, enzyme inhibition, and potential therapeutic applications based on various studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C15H14N4O, with a molecular weight of approximately 270.3 g/mol. The compound features a pyrido-pyrimidine core structure which is known to exhibit various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrido[4,3-d]pyrimidines have shown promising results against several cancer cell lines:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines. For example, one study reported that compounds with modifications on the pyrimidine ring significantly enhanced their anticancer activity compared to unmodified versions .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression:
- Pim Kinases : These kinases are implicated in various cancers. Compounds derived from this class have been shown to inhibit Pim kinase activity effectively, with some exhibiting IC50 values as low as 1.18 μM .
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Pyrido[4,3-d]pyrimidines have been identified as potential DHFR inhibitors, which could lead to applications in cancer therapy by disrupting nucleotide synthesis pathways .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Target Proteins : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, leading to inhibition of their activity.
- Induction of Apoptosis : In cancer cell lines, treated cells displayed increased markers of apoptosis, indicating that the compound may trigger programmed cell death pathways.
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound and its derivatives:
Properties
IUPAC Name |
N-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h1-5,8,10H,6-7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKVICCMRZCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.